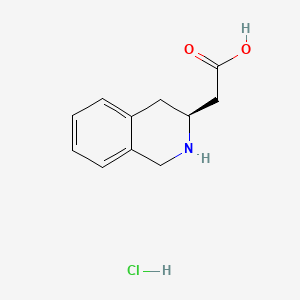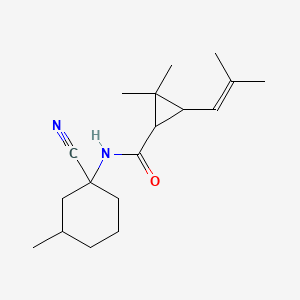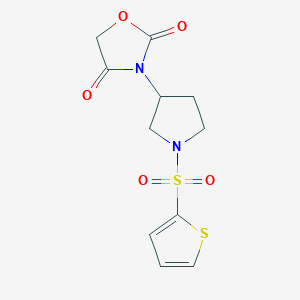![molecular formula C18H23N3O3 B2491883 3-[4-(5-Aminopentyl)-1-oxoisoindolin-2-yl]piperidine-2,6-dione CAS No. 2093388-45-3](/img/structure/B2491883.png)
3-[4-(5-Aminopentyl)-1-oxoisoindolin-2-yl]piperidine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis The synthesis of related compounds involves multiple steps, starting from basic precursors to achieve the target molecule. For example, the synthesis of certain piperidine-2,6-dione derivatives has been achieved in steps that include reactions like asymmetric hydrogenation, indicating the complexity and the need for precise control over reaction conditions (Bisset et al., 2012). Another approach for the synthesis of N-amino pyridine-2,6-dione derivatives involves a one-pot, three-component reaction, showcasing the versatility and efficiency of modern synthetic methods (Asadi et al., 2020).
Molecular Structure Analysis The molecular structure and hydrogen bonding patterns of related compounds can be deeply complex. For instance, certain adducts form sheets containing extensive hydrogen bonding networks, which are crucial for understanding the physical and chemical properties of these molecules (Orozco et al., 2009).
Chemical Reactions and Properties Chemical reactions involving similar molecules can be highly selective and lead to various derivatives, showcasing the functional versatility of the piperidine-2,6-dione core. For example, the selective methanolysis of 2,5-diazabicyclo[2.2.2]octane-3,6-dione systems highlights the influence of steric hindrance on reaction outcomes (Verbist et al., 2004).
Physical Properties Analysis The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are determined by their molecular structure and intermolecular interactions. Detailed analysis often requires techniques like X-ray crystallography to elucidate the arrangement of atoms within a crystal lattice.
Chemical Properties Analysis The chemical properties, including reactivity, stability, and functional group transformations, are central to understanding how these compounds interact with other molecules and their potential applications in various fields. Studies on compounds like 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones provide insights into their inhibitory activity, showcasing the potential for medicinal chemistry applications (Hartmann & Batzl, 1986).
科学的研究の応用
Crystal Structure of Lenalidomide
The crystal structures of lenalidomide, chemically related to 3-[4-(5-Aminopentyl)-1-oxoisoindolin-2-yl]piperidine-2,6-dione, have been elucidated through X-ray diffraction. Lenalidomide's structure reveals a twisted conformation with extensive hydrogen bonding, forming supramolecular arrays in its hydrated and dehydrated crystalline forms (Ravikumar & Sridhar, 2009).
Synthesis and Chemical Reactions
Asymmetric Hydrogenation and Transfer Hydrogenation
The compound (3E)-1-benzyl-3-[(2-oxopyridin-1(2H)-yl)methylidene]piperidine-2,6-dione, chemically similar to the compound , has been synthesized and subjected to asymmetric hydrogenation and transfer hydrogenation reactions. The research demonstrates the compound's versatility in chemical transformations (Bisset et al., 2012).
Applications in Medicinal Chemistry
Nα-Urethane-Protected β- and γ-Amino Acids Synthesis
The compound 1-[(4-Methylphenyl)oxy]piperidine-2,6-dione, structurally similar to the compound , has been utilized in a one-pot procedure for the synthesis of Nα-urethane-protected β-alanine and γ-aminopropionic acid. This synthesis demonstrates the potential of the compound's derivatives in peptide chemistry (Cal et al., 2012).
Material Science and Structural Analysis
Dichotomy in Ring Opening Reactions
The compound's structural analog, 5-[(2-Furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione, exhibits diverse ring-opening reactions with cyclic secondary amines, leading to a variety of cyclic and acyclic products. This research highlights the complex chemical behavior of such compounds in material science and organic synthesis (Šafár̆ et al., 2000).
Pharmaceutical Research and Drug Design
Multireceptor Atypical Antipsychotics
A series of piperidine-2,6-dione derivatives have been synthesized and evaluated for their potential as multireceptor atypical antipsychotics. This research showcases the compound's relevance in drug discovery and design for mental health treatment (Chen et al., 2012).
作用機序
Target of Action
Lenalidomide-C5-NH2, also known as “3-(4-(5-aminopentyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione” or “E3 Ligand-Linker Conjugate 4”, primarily targets the E3 ubiquitin ligase complex protein, cereblon . Cereblon is a substrate adaptor of the CRL4 CRBN E3 ubiquitin ligase . The compound also targets specific transcription factors such as IKZF1 and IKZF3 .
Mode of Action
Lenalidomide-C5-NH2 functions as a molecular glue, inducing the ubiquitination of IKZF1 and IKZF3 by CRL4 CRBN . This interaction leads to the proteasomal degradation of these transcription factors . The compound also modulates the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase .
Biochemical Pathways
The compound affects multiple biochemical pathways. It induces apoptosis and affects the Phosphotidylinositol pathway in CLL cells by decreasing activation of pro-survival kinases, erk1/2 and Akt2 . It also inhibits the release of TNF and other cytokines including interleukin-6 (IL-6), a critical growth factor for multiple myeloma cells .
Pharmacokinetics
Oral lenalidomide is rapidly and highly absorbed (>90% of dose) under fasting conditions . Food affects oral absorption, reducing area under the concentration–time curve (AUC) by 20% and maximum concentration (Cmax) by 50% . Approximately 82% of an oral dose is excreted as lenalidomide in urine within 24 hours . Its pharmacokinetics are consistent across patient populations, regardless of the type of hematologic malignancy .
Result of Action
The compound’s action results in the proteasomal degradation of specific disease-related proteins . This degradation kills multiple myeloma cells . In del (5q) myelodysplastic syndrome, lenalidomide induces the degradation of CK1α, which preferentially affects del (5q) cells because they express this gene at haploinsufficient levels .
Action Environment
The action of Lenalidomide-C5-NH2 can be influenced by environmental factors such as the presence of other drugs. For instance, when lenalidomide is administered at the same time with proteasome inhibitors, lenalidomide-induced degradation occurs before the onset of proteasomal blockade . This aspect of lenalidomide’s function seems to be particularly relevant in the setting of maintenance therapy and in the presence of minimal residual disease .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[7-(5-aminopentyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c19-10-3-1-2-5-12-6-4-7-13-14(12)11-21(18(13)24)15-8-9-16(22)20-17(15)23/h4,6-7,15H,1-3,5,8-11,19H2,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXXBKHLDNFHCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,6-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2491802.png)

![methyl 2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491809.png)

![[1-(4-Fluorophenyl)cyclopropyl]-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2491812.png)
![2-(benzylsulfanyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2491813.png)

![7-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2491815.png)


![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2491822.png)
![[1,4]Dioxepane-6-carbaldehyde](/img/structure/B2491823.png)